(2S)-2,5-diamino-5-oxo(513C)pentanoic acid

Overview

Description

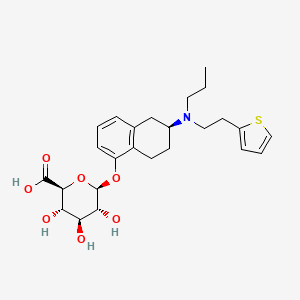

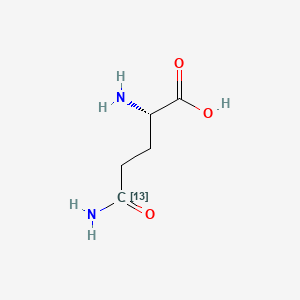

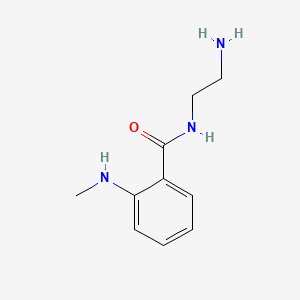

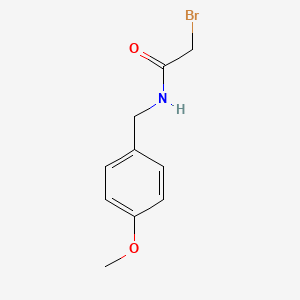

“(2S)-2,5-diamino-5-oxo(513C)pentanoic acid” is also known as Citrulline . It is a pharmaceutical reference standard and is part of the Arginine API family . Its molecular formula is C6 H13 N3 O3 and it has a molecular weight of 175.19 .

Synthesis Analysis

The synthesis of pentanoic acid can be achieved through the oxidation of pentanol, a type of alcohol with five carbon atoms . In a study, the conversion of γ-valerolactone (GVL), a stable platform chemical from cellulosic biorefineries, into pentanoic acid was studied in the presence of aqueous formic acid (FA), as a sustainable and available reducing agent .Molecular Structure Analysis

The molecular weight of “(2S)-2,5-diamino-5-oxo(513C)pentanoic acid” is 102.1317 . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Pentanoic acid can react with active metals to form gaseous hydrogen and a metal salt . It can also react with cyanide salts to generate gaseous hydrogen cyanide .Physical And Chemical Properties Analysis

Pentanoic acid is an aliphatic carboxylic acid with the chemical formula C5 H10 O2 . It is a colorless, oily liquid at room temperature, and it’s miscible with water and most organic solvents .Scientific Research Applications

Cell Culture Media Component

L-Glutamine-5-13C: is a vital component in cell culture media. It supports cell growth and viability by serving as a carbon and nitrogen source. In particular, the 13C label allows for tracking the incorporation of glutamine into cells and monitoring its metabolic fate . This is crucial for studies on cell metabolism and can aid in understanding how cells process nutrients in various states of health and disease.

Metabolic Tracer in Mass Spectrometry

The compound is used as a metabolic tracer in mass spectrometry (MS)-based experiments. The 13C label provides a way to trace the metabolic pathways and fluxes by observing the distribution of the label in different metabolites. This application is particularly useful in metabolomics studies to understand the complex biochemical processes within cells .

Biomolecular NMR Studies

In nuclear magnetic resonance (NMR) spectroscopy, L-Glutamine-5-13C can be used to investigate the structure and dynamics of proteins. The 13C label enhances the sensitivity and resolution of NMR spectra, allowing for detailed analysis of protein conformations and interactions .

Isotope Resolved Metabolomics

Stable isotope resolved metabolomics (SIRM) utilizes compounds like L-Glutamine-5-13C to study the metabolic interactions between the gut microbiome and host organs. By tracking the 13C label, researchers can uncover the dynamic biochemical landscape of these interactions, which is essential for understanding the role of microbiota in health and disease .

Metabolic Flux Analysis

13C Metabolic flux analysis (13C-MFA): is a powerful tool that uses L-Glutamine-5-13C to quantify in vivo metabolic pathway activities. This method is critical for revealing the physiological mechanisms in various biological systems, including neural cells, by providing precise measurements of metabolic rates .

Synthesis of Isotopically Labeled Proteins

The compound is also used for synthesizing isotopically labeled proteins. This application is significant for researchers studying protein dynamics, interactions, and structures. The 13C label in L-Glutamine-5-13C allows for the incorporation of a detectable marker into proteins, facilitating various analytical techniques .

Mechanism of Action

Target of Action

L-Glutamine-5-13C, also known as (2S)-2,5-diamino-5-oxo(513C)pentanoic acid, is a non-essential amino acid that is present abundantly throughout the body and involved in many metabolic processes . It is synthesized from glutamic acid and ammonia . It is the principal carrier of nitrogen in the body and is an important energy source for many cells .

Mode of Action

L-Glutamine-5-13C works as a proton donor . Decarboxylation of glutamic acid results in the formation of GABA (γ aminobutyric acid), a potent neurotransmitter . It is involved in protein synthesis, wound healing, regulating acid-base balance, cellular differentiation, acts as an energy source and modulates the immune system .

Biochemical Pathways

L-Glutamine-5-13C plays an important role in many metabolic pathways . It provides a source of carbons for oxidation in some cells . It is also involved in nucleotide synthesis . It functions as a critical fuel for lymphocytes and gut epithelial cells . L-Glutamine is essential in the endogenous synthesis of glutathione .

Pharmacokinetics

L-Glutamine-5-13C has rapid absorption and elimination, and there is no significant change in the baseline (pre-dose) L-Glutamine concentration throughout the study, indicating no drug accumulation . Pharmacokinetics is best described by a one-compartment model with first-order kinetics . The dose-normalized peak concentration decreases with dose escalation, indicating the capacity-limited non-linear pharmacokinetics of oral L-Glutamine . A covariate analysis showed that baseline L-Glutamine concentrations correlated negatively with glutamine clearance, whereas dose positively correlated with volume of distribution .

Result of Action

The result of L-Glutamine-5-13C action is the formation of GABA (γ aminobutyric acid), a potent neurotransmitter, through the decarboxylation of glutamic acid . It also provides a source of carbons for oxidation in some cells .

Safety and Hazards

Exposure to high concentrations of pentanoic acid can be harmful . It can cause irritation to the skin and eyes, and prolonged or concentrated exposure can lead to more severe health issues . If ingested or inhaled, pentanoic acid can also have harmful effects, such as nausea, headache, and respiratory difficulties .

Future Directions

properties

IUPAC Name |

(2S)-2,5-diamino-5-oxo(513C)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXPYRJPNDTMRX-MYXYCAHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[13C](=O)N)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745659 | |

| Record name | L-(5-~13~C)Glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Glutamine-5-13C | |

CAS RN |

184161-19-1, 159680-32-7 | |

| Record name | Glutamine 5-C-13 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184161191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-(5-~13~C)Glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLUTAMINE 5-C-13 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9J59ZMX6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B599622.png)

![3-Ethyl-3-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B599633.png)

![[2,2'-Bipyridine]-4,4'-diyldiboronic acid](/img/structure/B599639.png)